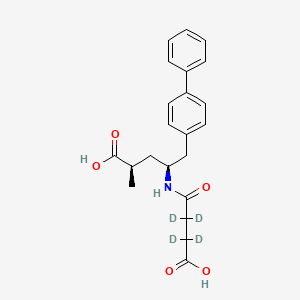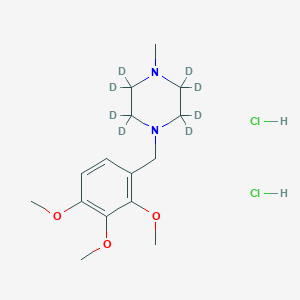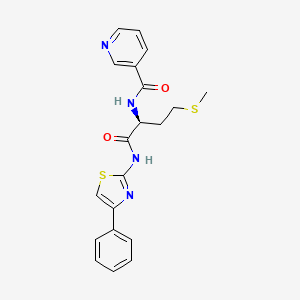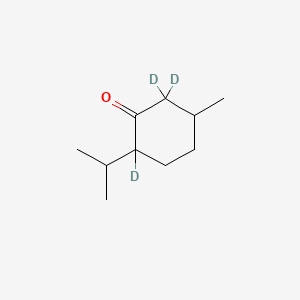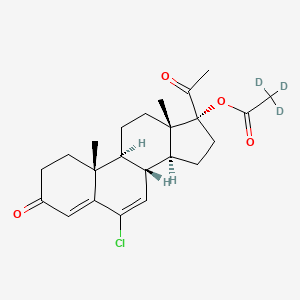
(1,2,3-13C3)tetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3-13C3)tetradecanoic acid is a carbon-13 labeled form of tetradecanoic acid, also known as myristic acid. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The carbon-13 labeling at positions 1, 2, and 3 provides a unique tool for tracing and analyzing metabolic pathways and chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-13C3)tetradecanoic acid involves the incorporation of carbon-13 isotopes at specific positions in the tetradecanoic acid molecule. One common method is the alkylation of diethyl sodio-malonate with carbon-13 labeled bromoalkanes, followed by saponification and decarboxylation to yield the desired labeled acid . Another approach involves the use of labeled alkylcadmium chlorides, which are coupled with half acid chloride methyl esters to form the labeled fatty acid esters .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing catalysts such as 18-crown-6 to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,3-13C3)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Produces ketones and aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1,2,3-13C3)tetradecanoic acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acids in the body.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer science.
Wirkmechanismus
The mechanism of action of (1,2,3-13C3)tetradecanoic acid involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 labeling allows for precise tracking of the molecule’s transformation and interaction with various enzymes and metabolic intermediates. This provides valuable insights into the molecular targets and pathways involved in fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
- (1,2-13C2)tetradecanoic acid
- (1,3-13C2)tetradecanoic acid
- (1,2,3,4-13C4)tetradecanoic acid
Comparison: (1,2,3-13C3)tetradecanoic acid is unique due to the specific positioning of the carbon-13 isotopes at positions 1, 2, and 3. This specific labeling provides distinct advantages in tracing and analyzing metabolic pathways compared to other labeled forms. For example, (1,2-13C2)tetradecanoic acid, with labeling at only two positions, may not provide as detailed information on the transformation and interaction of the molecule within biological systems.
Eigenschaften
Molekularformel |
C14H28O2 |
|---|---|
Molekulargewicht |
231.35 g/mol |
IUPAC-Name |
(1,2,3-13C3)tetradecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i12+1,13+1,14+1 |
InChI-Schlüssel |
TUNFSRHWOTWDNC-WEQCDQLKSA-N |
Isomerische SMILES |
CCCCCCCCCCC[13CH2][13CH2][13C](=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


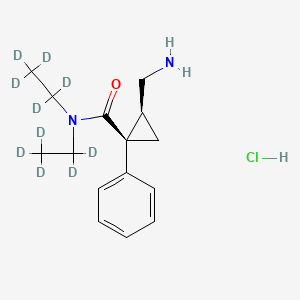
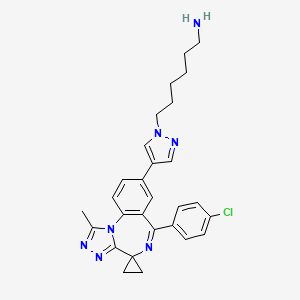

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
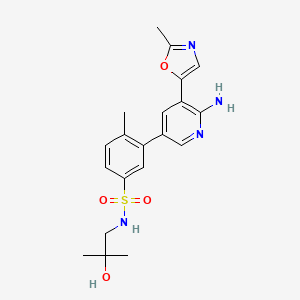
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
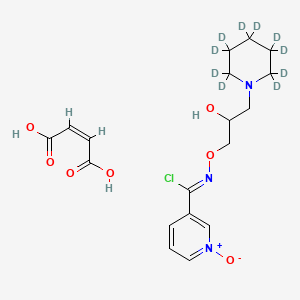
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
